molecular formula C13H12N2OS B1352278 (3-Phenoxyphenyl)thiourea CAS No. 76839-22-0

(3-Phenoxyphenyl)thiourea

Cat. No. B1352278
CAS RN: 76839-22-0
M. Wt: 244.31 g/mol
InChI Key: NYAJJEYQQQLXHZ-UHFFFAOYSA-N
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Description

“(3-Phenoxyphenyl)thiourea” is a chemical compound with the CAS Number: 76839-22-0 . It has a molecular weight of 244.32 and is typically stored at room temperature . The compound is in powder form .


Synthesis Analysis

Symmetric thioureas, such as (3-Phenoxyphenyl)thiourea, can be synthesized by the reaction of amines with phenyl chlorothionoformate in water . This method affords the symmetrical thioureas or heterocyclic thiones in good to excellent yields . Various amines including aromatic, aliphatic, and chiral amines can survive the reaction conditions .


Molecular Structure Analysis

The IUPAC name for (3-Phenoxyphenyl)thiourea is N-(3-phenoxyphenyl)thiourea . The InChI code for this compound is 1S/C13H12N2OS/c14-13(17)15-10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H3,14,15,17) .


Chemical Reactions Analysis

Thiourea derivatives, including (3-Phenoxyphenyl)thiourea, have been widely employed as organocatalysts or auxiliaries in the field of asymmetric catalysis . They are also useful building blocks for the synthesis of heterocycles .


Physical And Chemical Properties Analysis

(3-Phenoxyphenyl)thiourea is a powder that is stored at room temperature . It has a melting point of 123-126 degrees Celsius .

Safety And Hazards

The safety information for (3-Phenoxyphenyl)thiourea includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, and may cause skin and eye irritation, among other hazards .

Future Directions

While specific future directions for (3-Phenoxyphenyl)thiourea are not mentioned in the search results, thiourea derivatives in general have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are also used in photographic film, plastics, dyes, elastomers, and textiles . Therefore, it can be inferred that (3-Phenoxyphenyl)thiourea may also find similar applications in the future.

properties

IUPAC Name

(3-phenoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13(17)15-10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAJJEYQQQLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415005
Record name (3-phenoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenoxyphenyl)thiourea

CAS RN

76839-22-0
Record name (3-phenoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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